molecular formula C16H21NO5 B1419476 Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate CAS No. 933477-82-8

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Cat. No.: B1419476
CAS No.: 933477-82-8
M. Wt: 307.34 g/mol
InChI Key: XHXQVUMFQZGRMH-UHFFFAOYSA-N
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Description

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO5. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Scientific Research Applications

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-methoxyacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active piperidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
  • Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Uniqueness

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific ester linkage and the presence of both benzyl and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-20-15(18)12-21-14-7-9-17(10-8-14)16(19)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXQVUMFQZGRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662849
Record name Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933477-82-8
Record name Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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